5-methyl-1-[4-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole
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Overview
Description
5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that contains two tetrazole rings. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(1H-1,2,3,4-TETRAZOL-1-YL)benzaldehyde with methylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction could produce amines .
Scientific Research Applications
5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-energy materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The tetrazole rings can also interact with metal ions, which is useful in industrial applications such as corrosion inhibition .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole compound with similar reactivity but fewer functional groups.
5-Phenyl-1H-tetrazole: Contains a phenyl group attached to the tetrazole ring, offering different chemical properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another heterocyclic compound with a triazole ring instead of a tetrazole.
Uniqueness
5-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAZOLE is unique due to its dual tetrazole rings, which provide enhanced stability and reactivity. This makes it particularly valuable in applications requiring high-energy materials and robust chemical properties .
Properties
Molecular Formula |
C9H8N8 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-methyl-1-[4-(tetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C9H8N8/c1-7-11-13-15-17(7)9-4-2-8(3-5-9)16-6-10-12-14-16/h2-6H,1H3 |
InChI Key |
MFUBLTYNAQJJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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